molecular formula C10H9FN2 B8156750 4-Amino-5-cyclopropyl-2-fluorobenzonitrile

4-Amino-5-cyclopropyl-2-fluorobenzonitrile

Cat. No.: B8156750
M. Wt: 176.19 g/mol
InChI Key: KDLLCTGCUGTDQJ-UHFFFAOYSA-N
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Description

4-Amino-5-cyclopropyl-2-fluorobenzonitrile is an organic compound with the molecular formula C10H9FN2 It is a derivative of benzonitrile, featuring an amino group at the 4-position, a cyclopropyl group at the 5-position, and a fluorine atom at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-5-cyclopropyl-2-fluorobenzonitrile typically involves multi-step organic reactions. One common method includes the following steps:

    Nitration: Starting from a suitable aromatic precursor, nitration is performed to introduce a nitro group.

    Reduction: The nitro group is then reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Cyclopropylation: Introduction of the cyclopropyl group can be achieved through cyclopropanation reactions, often using diazomethane or similar reagents.

    Fluorination: The fluorine atom is introduced via electrophilic fluorination using reagents like Selectfluor.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on scalability, cost-effectiveness, and safety. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

4-Amino-5-cyclopropyl-2-fluorobenzonitrile can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The nitrile group can be reduced to form primary amines.

    Substitution: The fluorine atom can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

4-Amino-5-cyclopropyl-2-fluorobenzonitrile has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or ligand in binding studies.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Amino-5-cyclopropyl-2-fluorobenzonitrile depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the amino, cyclopropyl, and fluorine groups can influence its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    4-Amino-2-fluorobenzonitrile: Lacks the cyclopropyl group, which may affect its reactivity and applications.

    5-Amino-2-fluorobenzonitrile: Similar structure but without the cyclopropyl group, leading to different chemical properties.

    4-Amino-5-cyclopropylbenzonitrile: Lacks the fluorine atom, which can influence its electronic properties and reactivity.

Uniqueness

4-Amino-5-cyclopropyl-2-fluorobenzonitrile is unique due to the combination of the amino, cyclopropyl, and fluorine groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these functional groups play a crucial role.

Properties

IUPAC Name

4-amino-5-cyclopropyl-2-fluorobenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9FN2/c11-9-4-10(13)8(6-1-2-6)3-7(9)5-12/h3-4,6H,1-2,13H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDLLCTGCUGTDQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=C(C=C(C(=C2)C#N)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9FN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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